Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one
Description
Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one is a fused heterocyclic compound featuring a pyrimidine ring fused with a 1,2,4-triazine moiety. It is a core structure in natural antibiotics such as fervenulin, reumycin, and xanthothricin, which exhibit broad-spectrum antimicrobial, antifungal, and antitumor activities . Derivatives of this scaffold are synthesized via condensation of 6-hydrazinyluracil with aromatic aldehydes, followed by nitrosation and cyclization .
Properties
CAS No. |
19359-64-9 |
|---|---|
Molecular Formula |
C5H3N5O |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
6H-pyrimido[5,4-e][1,2,4]triazin-5-one |
InChI |
InChI=1S/C5H3N5O/c11-5-3-4(7-1-8-5)10-9-2-6-3/h1-2H,(H,7,8,10,11) |
InChI Key |
XQEVSVVNWHUODM-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(C(=O)N1)N=CN=N2 |
Isomeric SMILES |
C1=NC(=O)C2=NC=NNC2=N1 |
Canonical SMILES |
C1=NC(=O)C2=NC=NNC2=N1 |
Synonyms |
Pyrimido[5,4-e]-1,2,4-triazin-5(6H)-one (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives have been synthesized and evaluated for their anticancer activities. A study demonstrated that several newly synthesized compounds exhibited cytotoxic effects against human lung carcinoma cells (A549). Notably, one compound showed an IC50 value of 3.6 μM, indicating potent anticancer activity. The synthesis involved the condensation of 6-hydrazinyluracil with various aromatic aldehydes followed by nitrosation and cyclization processes .
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Structure | IC50 (μM) | Cell Line |
|---|---|---|---|
| 6b | - | 3.6 | A549 |
| 9 | - | - | A549 |
| 5a | - | - | A549 |
| 6e | - | - | A549 |
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound derivatives. A series of compounds were synthesized and tested against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. Compounds with electron-withdrawing groups showed enhanced antimicrobial efficacy, with some achieving sensitivity rates comparable to established antibiotics .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | Sensitivity (%) |
|---|---|---|
| 15a | Staphylococcus aureus | 100 |
| 15f | Escherichia coli | 90 |
| 15g | Pseudomonas aeruginosa | 85 |
Viral Infection Treatment
Another promising application is in the treatment of viral infections such as Hepatitis C Virus (HCV). Novel derivatives of this compound have been identified as potential inhibitors of HCV replication. These compounds act by disrupting the viral life cycle at various stages and have shown effectiveness in preclinical models .
Case Study 1: Anticancer Efficacy
In a comprehensive study involving the synthesis of various pyrimido derivatives, researchers found that specific modifications to the triazine ring significantly enhanced anticancer activity. The study utilized in vitro assays to evaluate the cytotoxicity against multiple cancer cell lines and established structure-activity relationships that guided further optimization of these compounds .
Case Study 2: Antiviral Activity
A detailed investigation into the antiviral properties of pyrimido derivatives revealed their capacity to inhibit HCV replication effectively. The study employed both in vitro and in vivo models to assess the efficacy and safety profiles of these compounds. Results indicated a promising therapeutic index that warrants further clinical exploration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives with other heterocyclic compounds in terms of synthesis, bioactivity, and structural features:
Key Differentiators of this compound
Antitumor Potency : Compound 6b (3-aryl-8-propyl derivative) exhibits superior cytotoxicity against A549 cells (IC₅₀ 3.6 μM) compared to pyrazolopyrimidines (IC₅₀ 4.8–9.2 μM) .
Cytoprotective Effects: Derivatives like 1f demonstrate a high CC₅₀/EC₅₀ ratio (92), protecting cells from rotenone-induced toxicity while maintaining low cytotoxicity .
Synthetic Flexibility : Substituents at N1, C3, and N8 can be tailored via hydrazone intermediates or alkylation, enabling diverse pharmacological profiles .
Metabolic Stability : Unlike pyrazolopyrimidines, certain pyrimidotriazinediones show high stability in rat microsomes, enhancing their drug-likeness .
Limitations and Challenges
- Solubility Issues: Pyrimidotriazinediones often require DMF/ethanol crystallization, complicating formulation .
- Selectivity: While potent against A549, some derivatives show weaker activity in breast cancer models compared to pyrido[2,3-d]pyrimidinones .
Research Findings and Data
Anticancer Activity (Selected Compounds)
| Compound | Structure | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 6b | 3-(4-Cl-phenyl)-8-propyl derivative | A549 | 3.6 | |
| 9 | Pyrazolopyrimidine | A549 | 5.2 | |
| 4b | Thiazolotriazolopyrimidine | MCF-7 | 0.5 μg/mL |
Preparation Methods
Formation of Hydrazone Precursors
The foundational approach to synthesizing pyrimido[5,4-e]triazin-5(8H)-one involves the preparation of hydrazone intermediates. Monosubstituted hydrazines (e.g., arylhydrazines) are condensed with aromatic aldehydes in ethanol or tetrahydrofuran (THF) under reflux conditions. For example, phenylhydrazine reacts with benzaldehyde to yield arylidenehydrazones, which precipitate upon cooling. This step is critical for introducing aromatic diversity at the C3 position of the final triazine scaffold. Aluminum trichloride (AlCl₃) is often employed as a catalyst to enhance electrophilic activation, particularly when less reactive aldehydes are used.
Condensation with Chlorouracil Derivatives
Hydrazones are subsequently reacted with 6-chloro-3-methyl-5-nitrouracil, a pre-functionalized uracil derivative, to construct the pyrimidine-triazine fused system. The reaction proceeds via nucleophilic displacement of the chlorine atom by the hydrazone’s amine group, facilitated by AlCl₃ in refluxing THF. This step generates 6-(2-arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracils, which serve as direct precursors for cyclization.
Reductive Ring Closure
The final cyclization step employs reductive conditions to convert the nitro group into an amine, enabling intramolecular attack on the adjacent carbonyl. Sodium dithionite (Na₂S₂O₄) in aqueous alkaline media is a common reductant, yielding the pyrimidotriazine core with a single ketone at position 5. This method allows for the incorporation of alkyl or aryl groups at the N1 position, depending on the hydrazine starting material.
Table 1: Representative Hydrazone-Based Synthesis Conditions
Nitrosation and Intramolecular Cyclization
Hydrazone Nitrosation
An alternative route involves the nitrosation of 6-hydrazinyluracil derivatives. Condensation of 6-hydrazinyluracil with aromatic aldehydes in ethanol at room temperature generates hydrazones, which are treated with in situ-generated nitrous acid (HNO₂). The nitroso group introduced at position 5 activates the hydrazone for cyclization, forming the triazine ring.
Acid-Catalyzed Cyclization
Under acidic conditions (e.g., HCl/NaNO₂), the nitroso intermediate undergoes intramolecular cyclization, eliminating water and forming the pyrimido[5,4-e]triazin-5(8H)-one scaffold. This method is notable for its simplicity and avoidance of metal catalysts, though yields are sensitive to the electronic nature of the aryl substituents.
Table 2: Nitrosation-Cyclization Protocol
Methylhydrazine-Mediated Regioselective Alkylation
Methylhydrazine as a Surrogate
Replacing hydrazine with methylhydrazine enables regioselective functionalization at the N8 position. Methylhydrazine reacts with aldehydes to form N-methylhydrazones, which undergo cyclization with chlorouracil derivatives under milder conditions. This strategy avoids competing N1 alkylation, ensuring a single regioisomer.
Post-Cyclization Alkylation
The N8-H group in the cyclized product can be further alkylated using alkyl or alkaryl halides (e.g., benzyl bromide) in dimethylformamide (DMF) with potassium carbonate as a base. This step introduces structural diversity without requiring complex protecting group strategies.
DMF-DMA Assisted Cyclocondensation
Dual Role of DMF-DMA
Dimethylformamide-dimethylacetal (DMF-DMA) serves as both a methylating agent and cyclizing agent. Reaction of hydrazones with DMF-DMA in refluxing DMF induces simultaneous methyl group transfer and cyclization, forming the pyrimidotriazine core. This method is advantageous for its one-pot simplicity and compatibility with electron-deficient aldehydes.
Mechanistic Insights
The reaction proceeds via initial formation of an enamine intermediate, which undergoes nucleophilic attack on the adjacent carbonyl group. Subsequent elimination of dimethylamine completes the cyclization, yielding the target compound with a methyl group at the N1 position.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Pyrimidotriazine Synthesis
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one, and how do reaction conditions influence product purity?
- Methodology : The compound can be synthesized via:
- Chloride displacement : Reacting 5-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine with sodium azide (NaN₃) in aqueous ethanol, yielding 5-aminopyrimido[5,4-e]-as-triazine intermediates. Acidic conditions facilitate nucleophilic substitution (e.g., with ethylamine or hydrazine) .
- Thiolation : Treatment of 5-chloro derivatives with sodium hydrosulfide (NaSH) or thiourea under HCl produces pyrimido[5,4-e]-as-triazine-5(6H)-thione, a precursor for further functionalization .
Q. How is the structural integrity of this compound validated experimentally?
- Analytical techniques :
- UV-Vis spectroscopy : Confirm heteroaromaticity via characteristic absorption bands (e.g., λmax ~260–300 nm for pyrimidine rings) .
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C₉H₆N₆O requires m/z ≈ 214.06) .
- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks, critical for understanding reactivity .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
- Stability : Avoid prolonged exposure to strong acids/bases to prevent ring degradation. Store at –20°C under inert atmosphere .
Advanced Research Questions
Q. How do substituents at the 5-position modulate biological activity, and what mechanistic insights exist?
- Structure-activity relationships (SAR) :
- Amino groups : 5-Amino derivatives exhibit kinase inhibitory activity (e.g., Lck kinase inhibition with IC₅₀ < 1 µM) .
- Fluorine substitution : Fluorinated analogs show enhanced bioavailability and CDK2 inhibition (IC₅₀ ~0.8 µM) via hydrophobic interactions in ATP-binding pockets .
Q. What strategies resolve contradictions in reaction outcomes during nucleophilic substitutions?
- Case study : Discrepancies in 5-alkylthio derivative yields arise from competing pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
